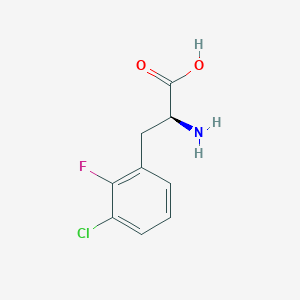

(2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC13522321

Molecular Formula: C9H9ClFNO2

Molecular Weight: 217.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClFNO2 |

|---|---|

| Molecular Weight | 217.62 g/mol |

| IUPAC Name | (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H9ClFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 |

| Standard InChI Key | LSZBXQYJHCORIE-ZETCQYMHSA-N |

| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)F)C[C@@H](C(=O)O)N |

| SMILES | C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

(2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid belongs to the class of non-proteinogenic amino acids, distinguished by its β-aryl substitution pattern. The compound’s IUPAC name reflects its stereochemistry at the second carbon (-configuration) and the positions of the chlorine (C3) and fluorine (C2) atoms on the phenyl ring. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.62 g/mol |

| IUPAC Name | (2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N |

| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)F)CC@@HN |

| InChI Key | LSZBXQYJHCORIE-ZETCQYMHSA-N |

The chiral center at C2 ensures enantiomeric purity, which is critical for interactions in biological systems. The fluorine and chlorine atoms introduce steric and electronic effects, altering the compound’s dipole moment and hydrogen-bonding capacity compared to non-halogenated analogs.

Spectroscopic and Crystallographic Data

While explicit crystallographic data for this compound is limited, related halogenated phenylalanine derivatives exhibit planar phenyl rings with torsional angles influenced by halogen electronegativity. The fluorine atom’s ortho position relative to the chlorine creates a meta-directing effect, potentially affecting electrophilic substitution patterns in synthetic modifications.

Synthesis and Manufacturing

Chiral Synthesis Strategies

The synthesis of (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid requires precise control over stereochemistry. Asymmetric synthesis and chiral resolution are the primary methods employed:

-

Asymmetric Catalysis: Transition metal catalysts, such as palladium complexes with chiral ligands, facilitate enantioselective C–C bond formation between glycine equivalents and halogenated aryl halides. For example, Suzuki-Miyaura coupling using a boronic acid derivative of 3-chloro-2-fluorobenzene can yield the desired aryl-alanine precursor.

-

Enzymatic Resolution: Kinetic resolution using acylases or lipases separates enantiomers from racemic mixtures. This method is favored for scalability but requires optimization of reaction conditions (pH, temperature) to maximize enantiomeric excess.

Industrial-Scale Production Challenges

Industrial production faces hurdles in maintaining stereochemical purity while minimizing costs. Continuous flow reactors and immobilized enzymes are emerging solutions to enhance yield and reduce waste. Purification typically involves recrystallization from ethanol/water mixtures or chromatography using chiral stationary phases.

Structural and Reactivity Analysis

Electronic Effects of Halogen Substituents

The chlorine and fluorine atoms at C3 and C2, respectively, create a synergistic electronic environment:

-

Fluorine: High electronegativity induces a strong inductive electron-withdrawing effect, polarizing the phenyl ring and activating it toward nucleophilic aromatic substitution at the para position.

-

Chlorine: Combines inductive electron withdrawal with resonance donation, creating a meta-directing influence. This duality complicates regioselectivity in further functionalization reactions.

Tautomerism and Acid-Base Behavior

The carboxylic acid () and amino () groups confer zwitterionic character at physiological pH. The compound’s isoelectric point () is calculable via the Henderson-Hasselbalch equation:

where and correspond to the carboxylic acid and amino groups, respectively.

Comparison with Structural Analogs

Positional Isomerism Effects

The placement of fluorine and chlorine significantly alters biological and chemical properties:

| Compound | Fluorine Position | Chlorine Position | LogP | Aqueous Solubility (mg/mL) |

|---|---|---|---|---|

| (2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid | C2 | C3 | 1.8 | 12.4 |

| (2S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid | C4 | C3 | 2.1 | 9.7 |

| (2S)-2-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid | C5 | C3 | 1.9 | 11.2 |

The ortho-fluorine substitution in the target compound reduces LogP and enhances solubility compared to para-fluoro analogs, favoring bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume